molecular formula C17H14N2O2 B6377107 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol CAS No. 1261986-93-9

2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol

Cat. No.: B6377107
CAS No.: 1261986-93-9
M. Wt: 278.30 g/mol
InChI Key: OWTCPRFDDLZPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol is an organic compound with a complex structure that includes a cyano group, a phenol group, and a cyclopropylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenol Intermediate: The initial step involves the formation of the phenol intermediate through a reaction between a substituted benzene and a suitable hydroxylating agent.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide or potassium cyanide.

    Cyclopropylaminocarbonyl Group Addition: The final step involves the addition of the cyclopropylaminocarbonyl group through an amide formation reaction, typically using cyclopropylamine and a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the phenol group can undergo redox reactions. The cyclopropylaminocarbonyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol: Similar structure but with a different substitution pattern on the aromatic ring.

    2-Cyano-4-[3-(aminocarbonyl)phenyl]phenol: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

Uniqueness

2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol is unique due to the presence of the cyclopropylaminocarbonyl group, which can impart distinct steric and electronic effects

Properties

IUPAC Name

3-(3-cyano-4-hydroxyphenyl)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c18-10-14-9-12(4-7-16(14)20)11-2-1-3-13(8-11)17(21)19-15-5-6-15/h1-4,7-9,15,20H,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCPRFDDLZPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684955
Record name 3'-Cyano-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-93-9
Record name 3'-Cyano-N-cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.